molecular formula C7H3Br2F3 B1530015 2,4-Dibromo-5-fluorobenzodifluoride CAS No. 1806349-94-9

2,4-Dibromo-5-fluorobenzodifluoride

Cat. No.: B1530015
CAS No.: 1806349-94-9
M. Wt: 303.9 g/mol
InChI Key: VOTQZVXPSJALCV-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-fluorobenzodifluoride is a halogenated aromatic compound characterized by the presence of bromine and fluorine atoms on a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Benzene Derivatives: The compound can be synthesized through the halogenation of benzene derivatives, where bromine and fluorine atoms are introduced into the benzene ring.

  • Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with bromine and fluorine atoms using appropriate reagents and conditions.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches using controlled reaction conditions to ensure consistency and purity.

  • Continuous Flow Processes: Advanced production methods may involve continuous flow processes, which allow for more efficient and scalable synthesis.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where it is converted to more oxidized forms.

  • Reduction: Reduction reactions can reduce the halogenated compound to simpler forms.

  • Substitution: Substitution reactions involve the replacement of one or more halogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed.

Major Products Formed:

  • Oxidation Products: These may include carboxylic acids and ketones.

  • Reduction Products: Alcohols and other reduced forms of the compound.

  • Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

2,4-Dibromo-5-fluorobenzodifluoride is utilized in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biological studies to understand the effects of halogenated compounds on biological systems.

  • Industry: The compound is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 2,4-Dibromo-5-fluorobenzodifluoride exerts its effects involves interactions with molecular targets and pathways. The halogen atoms on the benzene ring can influence the reactivity and binding affinity of the compound, leading to specific biological or chemical outcomes.

Comparison with Similar Compounds

  • 2,4-Dibromofluorobenzene: Similar in structure but lacks the difluoride group.

  • 2,4-Dibromo-5-fluorobenzonitrile: Contains a nitrile group instead of difluoride.

Uniqueness: 2,4-Dibromo-5-fluorobenzodifluoride is unique due to its combination of bromine and fluorine atoms, which impart distinct chemical properties compared to similar compounds.

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Biological Activity

2,4-Dibromo-5-fluorobenzodifluoride (DBFB) is a halogenated aromatic compound with the molecular formula C7_7H3_3Br2_2F3_3. This compound is of interest due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This article reviews the biological activity of DBFB, focusing on its pharmacological effects, toxicity, and relevant case studies.

  • Molecular Weight : 303.9 g/mol
  • Melting Point : Not specified in available literature
  • Purity : Minimum 95% .

Pharmacological Effects

Research indicates that halogenated compounds like DBFB can exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that dibrominated compounds possess antimicrobial properties. The presence of bromine atoms may enhance the compound's ability to disrupt microbial cell membranes.
  • Cytotoxicity : Preliminary studies indicate that DBFB may have cytotoxic effects on certain cancer cell lines. The mechanism is hypothesized to involve the generation of reactive oxygen species (ROS), leading to increased oxidative stress in cells.
  • Enzyme Inhibition : Halogenated aromatic compounds are known to inhibit various enzymes. DBFB's structural characteristics suggest potential inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of DBFB. These studies typically focus on:

  • Acute Toxicity : High doses of halogenated compounds can lead to acute toxicity in laboratory animals, characterized by symptoms such as respiratory distress and lethargy.
  • Chronic Exposure : Long-term exposure studies are necessary to assess potential carcinogenic effects and reproductive toxicity.

Case Studies

Several case studies have investigated the biological effects of similar halogenated compounds, providing insights into the potential implications for DBFB:

  • Study on Structure-Activity Relationship (SAR) :
    • Research has shown that the introduction of halogens into aromatic systems can significantly alter their biological activity. For instance, a study on dibrominated benzene derivatives revealed enhanced cytotoxicity compared to their non-halogenated counterparts .
  • Environmental Impact Assessment :
    • A study examining the environmental persistence of brominated compounds highlighted their potential accumulation in aquatic ecosystems, raising concerns about their long-term ecological impact .
  • Pharmacological Investigations :
    • Investigations into similar dibromo compounds have demonstrated their ability to act as enzyme inhibitors, suggesting that DBFB may exhibit similar pharmacological properties .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotential inhibition of microbial growth
CytotoxicityInduction of oxidative stress
Enzyme InhibitionPossible inhibition of cytochrome P450
Environmental ImpactAccumulation in aquatic ecosystems

Properties

IUPAC Name

1,5-dibromo-2-(difluoromethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTQZVXPSJALCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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